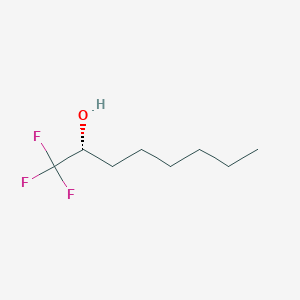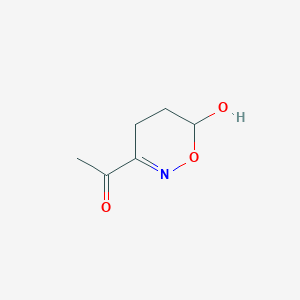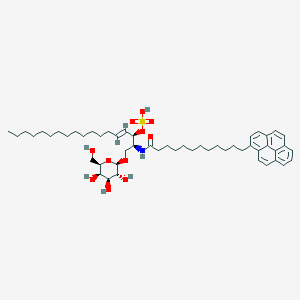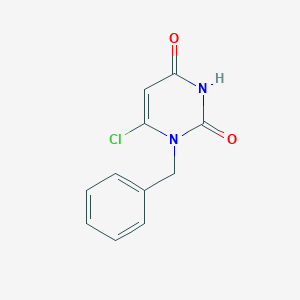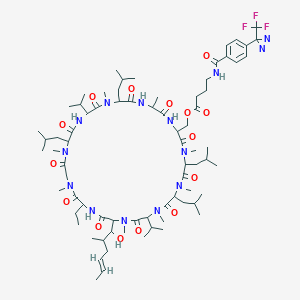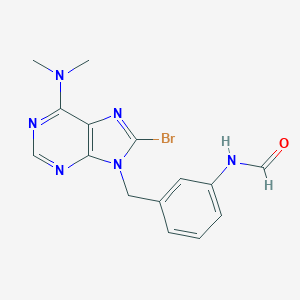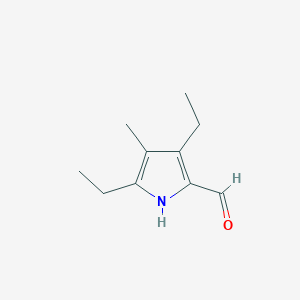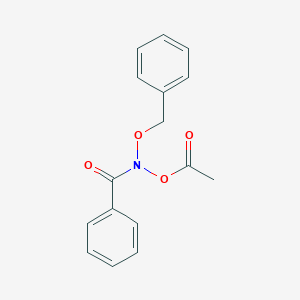
1,3-二硬脂酰-2-辛酰甘油
描述
1,3-Distearyl-2-octanoylglycerol is a triglyceride compound with the molecular formula C46H90O6. It is a mixed triglyceride, meaning it contains different fatty acid chains at its three positions on the glycerol backbone. This compound is often used in scientific research, particularly in studies related to lipid metabolism and pancreatic function .
科学研究应用
1,3-Distearyl-2-octanoylglycerol has several scientific research applications:
Lipid Metabolism Studies: Used as a substrate to study the activity of pancreatic lipase and other enzymes involved in lipid metabolism.
Medical Diagnostics: Employed in breath tests to assess pancreatic function by measuring the rate of hydrolysis and subsequent metabolism.
Food Science: Investigated for its role in the crystallization behavior of fats, particularly in the context of chocolate production.
Pharmaceutical Research: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Distearyl-2-octanoylglycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol is reacted with stearic acid and octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired triglyceride.
Industrial Production Methods
In an industrial setting, the production of 1,3-distearyl-2-octanoylglycerol involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of enzymes such as lipases to catalyze the esterification reaction under milder conditions .
化学反应分析
Types of Reactions
1,3-Distearyl-2-octanoylglycerol undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by pancreatic lipase to yield stearic acid, octanoic acid, and glycerol.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and pancreatic lipase at physiological pH and temperature.
Major Products Formed
Hydrolysis: Stearic acid, octanoic acid, and glycerol.
Oxidation: Peroxides and other oxidation products.
作用机制
The primary mechanism of action of 1,3-distearyl-2-octanoylglycerol involves its hydrolysis by pancreatic lipase. The enzyme specifically targets the ester bonds at the 1 and 3 positions of the glycerol backbone, releasing stearic acid and octanoic acid. These fatty acids are then absorbed and metabolized by the body. The rate-limiting step in this process is the hydrolysis of the fatty acids, which determines the overall rate of metabolism .
相似化合物的比较
Similar Compounds
1,3-Distearoyl-2-oleoylglycerol: Another mixed triglyceride with oleic acid at the 2 position instead of octanoic acid.
1,2,3-Tristearoylglycerol: A triglyceride with stearic acid at all three positions.
1,2-Dioleoyl-3-stearoylglycerol: Contains oleic acid at the 1 and 2 positions and stearic acid at the 3 position.
Uniqueness
1,3-Distearyl-2-octanoylglycerol is unique due to the presence of octanoic acid at the 2 position, which imparts distinct physical and chemical properties. This structural variation influences its hydrolysis rate, metabolic pathways, and applications in scientific research .
属性
IUPAC Name |
(3-octadecanoyloxy-2-(113C)octanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3/i47+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIALNPQYBSCH-RBMVYKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923644 | |
| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121043-30-9 | |
| Record name | 1,3-Distearyl-2-octanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
